molecular formula C7H8N4 B13147363 5-Methylimidazo[1,2-a]pyrazin-3-amine

5-Methylimidazo[1,2-a]pyrazin-3-amine

Cat. No.: B13147363
M. Wt: 148.17 g/mol
InChI Key: KQJFMPLRRXJVHC-UHFFFAOYSA-N
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Description

5-Methylimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that belongs to the class of imidazopyrazines. These compounds are known for their versatile applications in organic synthesis and drug development due to their unique structural features and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylimidazo[1,2-a]pyrazin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the cyclization of appropriate precursors under acidic or basic conditions. Transition metal catalysis, metal-free oxidation, and photocatalysis strategies are also employed for the direct functionalization of imidazopyrazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Methylimidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 5-Methylimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it can inhibit kinases or other enzymes, leading to the modulation of signaling pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylimidazo[1,2-a]pyrazin-3-amine stands out due to its unique structural features and versatile reactivity.

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

5-methylimidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C7H8N4/c1-5-2-9-4-7-10-3-6(8)11(5)7/h2-4H,8H2,1H3

InChI Key

KQJFMPLRRXJVHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC2=NC=C(N12)N

Origin of Product

United States

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